molecular formula C25H27BrN2O5 B15039408 5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B15039408
M. Wt: 515.4 g/mol
InChI Key: KLOAPSXKLDYQOA-UHFFFAOYSA-N
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Description

5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a tert-butylphenoxy group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Bromination: The initial step involves the bromination of a suitable phenyl precursor to introduce the bromine atom.

    Ether Formation: The next step involves the formation of the ether linkage by reacting the brominated phenyl compound with 4-tert-butylphenol in the presence of a suitable base.

    Diazinane Trione Formation: The final step involves the formation of the diazinane trione core through a cyclization reaction, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products include phenolic derivatives and carboxylic acids.

    Reduction: Products include de-brominated compounds.

    Substitution: Products include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In industry, this compound is used in the development of advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromine atom and the tert-butylphenoxy group play crucial roles in its binding affinity and selectivity. The compound can modulate various biological pathways, including enzyme inhibition and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-tert-butylphenoxy)aniline
  • 2-(4-Bromo-2-tert-butylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

Compared to similar compounds, 5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its diazinane trione core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H27BrN2O5

Molecular Weight

515.4 g/mol

IUPAC Name

5-[[5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H27BrN2O5/c1-25(2,3)17-6-9-19(10-7-17)32-12-13-33-21-11-8-18(26)14-16(21)15-20-22(29)27(4)24(31)28(5)23(20)30/h6-11,14-15H,12-13H2,1-5H3

InChI Key

KLOAPSXKLDYQOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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